molecular formula C7H5NOS B8705318 Benzenethiol, 4-isocyanato- CAS No. 54528-30-2

Benzenethiol, 4-isocyanato-

Cat. No.: B8705318
CAS No.: 54528-30-2
M. Wt: 151.19 g/mol
InChI Key: BPZYWIXVIGKGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenethiol, 4-isocyanato- is an organic compound characterized by the presence of both isocyanate and thiol functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-isocyanato- typically involves the reaction of 4-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group without affecting the thiol group. The general reaction can be represented as follows:

4-Aminobenzenethiol+PhosgeneBenzenethiol, 4-isocyanato-+HCl\text{4-Aminobenzenethiol} + \text{Phosgene} \rightarrow \text{Benzenethiol, 4-isocyanato-} + \text{HCl} 4-Aminobenzenethiol+Phosgene→Benzenethiol, 4-isocyanato-+HCl

Industrial Production Methods: In industrial settings, the production of Benzenethiol, 4-isocyanato- may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 4-isocyanato- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ethanol or aniline can be used under mild conditions to form the corresponding substitution products.

Major Products Formed:

    Disulfides: Formed by the oxidation of the thiol group.

    Urethanes and Ureas: Formed by the reaction of the isocyanate group with alcohols or amines.

Scientific Research Applications

Benzenethiol, 4-isocyanato- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Benzenethiol, 4-isocyanato- involves its reactive isocyanate and thiol groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with other molecules.

Molecular Targets and Pathways:

    Isocyanate Group: Targets nucleophilic sites in molecules, forming covalent bonds.

    Thiol Group: Participates in redox reactions, influencing the redox state of biological systems.

Comparison with Similar Compounds

    4-Isothiocyanatobenzene-1-thiol: Similar structure but with an isothiocyanate group instead of an isocyanate group.

    4-Nitrobenzenethiol: Contains a nitro group instead of an isocyanate group.

    4-Aminobenzenethiol: Precursor to Benzenethiol, 4-isocyanato- with an amino group.

Uniqueness: Benzenethiol, 4-isocyanato- is unique due to the presence of both isocyanate and thiol groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

54528-30-2

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

4-isocyanatobenzenethiol

InChI

InChI=1S/C7H5NOS/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H

InChI Key

BPZYWIXVIGKGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=O)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(t-butylmercapto)nitrobenzene (52.8 g., 0.25 mol) and iron powder (150 g.) in 1 l. of water there was added 1 ml. of acetic acid. The reaction mixture was stirred 18 hours at 90° C. and filtered. Both the residue and filtrate were extracted several times with methylene dichloride, and the combined dried methylene dichloride extracts were concentrated at reduced pressure to give 18.2 g. of a brown oil. This is a 40% weight yield of 4-(t-butylmercapto)aniline. To this oil in 100 ml. of benzene there was then added dropwise 158 g. of a 12.5% benzene solution of phosgene (0.2 mol) with cooling. The reaction mixture was stirred for 1 hour at 10° C., overnight at room temperature and then at reflux temperature for 7 hours. After standing overnight the reaction mixture was filtered, the filtrate concentrated at reduced pressure, then vacuum-distilled. Two product fractions were collected as
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